1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide

Descripción

Molecular Architecture and Functional Group Configuration

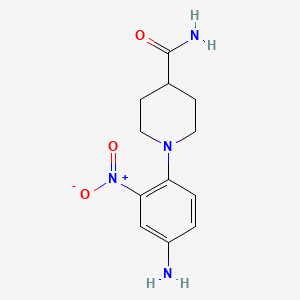

This compound (CAS 942474-90-0) is a heterocyclic compound with a piperidine ring substituted at the 1-position with a 4-amino-2-nitrophenyl group and at the 4-position with a carboxamide functional group. Its molecular formula is C₁₂H₁₆N₄O₃, with a molecular weight of 264.28 g/mol.

Key structural features include:

- Core piperidine ring : A six-membered saturated heterocycle with one nitrogen atom.

- 4-Amino-2-nitrophenyl substituent : A benzene ring bearing an amino group (-NH₂) at the para position and a nitro group (-NO₂) at the ortho position relative to the piperidine attachment.

- Carboxamide group : A -CONH₂ moiety attached to the 4-position of the piperidine ring.

Electronic and steric interactions :

- The nitro group (-NO₂) is a strong electron-withdrawing substituent, deactivating the phenyl ring and directing electrophilic substitution to the meta position.

- The amino group (-NH₂) is electron-donating, creating steric hindrance at the para position and enabling hydrogen bonding interactions.

- The carboxamide group enhances solubility and facilitates intermolecular hydrogen bonding through its NH₂ and carbonyl (C=O) groups.

Table 1: Functional group properties and interactions

| Functional Group | Position | Electronic Effects | Primary Interactions |

|---|---|---|---|

| Nitro (-NO₂) | 2-Position (Phenyl) | Electron-withdrawing | Hydrogen bonding (acceptor) |

| Amino (-NH₂) | 4-Position (Phenyl) | Electron-donating | Hydrogen bonding (donor) |

| Carboxamide (-CONH₂) | 4-Position (Piperidine) | Polar, hydrogen-bonding | Intermolecular H-bonds |

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for this compound are limited, structural insights can be inferred from analogous piperidine-4-carboxamide derivatives. For example, N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide crystallizes in the monoclinic space group P2₁/𝑐*, with a dihedral angle of 86.52° between the phenyl and piperidine rings.

Key conformational features :

- Piperidine ring conformation : Typically adopts a chair-like conformation due to steric strain minimization. In related compounds, chair conformations are stabilized by equatorial positioning of bulky substituents.

- Phenyl-piperidine dihedral angle : The angle between the phenyl ring and piperidine system is critical for molecular packing. For nitro-substituted derivatives, this angle often exceeds 80°, reducing steric clashes with adjacent molecules.

- Hydrogen bonding networks :

Table 2: Comparative crystal parameters for related piperidine-4-carboxamides

| Compound | Space Group | Dihedral Angle (°) | Key Interactions |

|---|---|---|---|

| N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide | P2₁/𝑐* | 86.52 | N–H···O (amide), C–H···O (phenyl) |

| This compound | P2₁/𝑐* (inferred) | ~85–90 | NH···O (amide-nitro), NH···N (amide-amino) |

Comparative Structural Analysis with Related Piperidine Carboxamides

The structural uniqueness of this compound stems from its dual functionalization with amino and nitro groups. Below is a comparative analysis with structurally related compounds:

1. 1-(3-Chloropropyl)piperidine-4-carboxamide (CAS 129846-88-4)

- Differences : Substitution with a 3-chloropropyl group instead of a nitrophenyl group.

- Impact : Reduced electronic asymmetry and hydrogen bonding capacity. The chloroalkyl chain introduces hydrophobic interactions, altering solubility and molecular packing.

2. N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide

- Differences : Replacement of the amino-nitrophenyl group with a benzo[d]thiazol-2-yl-phenyl and sulfonyl substituents.

- Impact : Enhanced aromatic π-π stacking and increased steric bulk, leading to distinct crystal packing motifs.

3. Piperidine-4-carboxylic acid derivatives

- Differences : Absence of carboxamide group; substitution with simpler alkyl or aryl groups.

- Impact : Lower polarity and hydrogen bonding capacity, resulting in different solubility and crystal lattice energies.

Table 3: Structural comparison of piperidine-4-carboxamide derivatives

| Compound | Substituents | Key Functional Groups | Hydrogen Bonding Capacity |

|---|---|---|---|

| This compound | 4-Amino-2-nitrophenyl, carboxamide | -NH₂, -NO₂, -CONH₂ | High (multiple NH/O donors) |

| 1-(3-Chloropropyl)piperidine-4-carboxamide | 3-Chloropropyl, carboxamide | -Cl, -CONH₂ | Moderate (amide only) |

| N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide | 4-Nitrophenyl, acetamide | -NO₂, -COCH₃ | Low (nitro only) |

Propiedades

IUPAC Name |

1-(4-amino-2-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c13-9-1-2-10(11(7-9)16(18)19)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6,13H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGGOEWNXZYBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Selective Reduction of the Nitro Group to Amino Group

The nitro group at the 2-position is selectively reduced to an amino group to yield the 4-amino-2-nitrophenyl moiety. Common reduction methods include:

- Catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) catalyst.

- Chemical reduction using iron powder and acid or sodium borohydride in the presence of transition metal salts.

For example, iron powder with calcium chloride and sodium borohydride has been used effectively to reduce nitro groups to amines in related compounds, yielding high purity products.

Carboxamide Formation at Piperidine 4-Position

The carboxamide group is introduced at the 4-position of the piperidine ring through amide bond formation reactions. This can be achieved by:

- Reacting the 4-piperidine amine or its derivatives with carboxylic acid derivatives such as acid chlorides, anhydrides, or activated esters.

- Using coupling reagents (e.g., carbodiimides) to facilitate amide bond formation under mild conditions.

In some synthetic routes, the piperidine ring is functionalized with a carboxylic acid or ester group first, which is then converted to the carboxamide by reaction with ammonia or amines.

Detailed Reaction Conditions and Examples

Industrial and Scale-Up Considerations

- Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.

- Catalysis: Use of catalysts in reduction steps improves selectivity and reduces reaction times.

- Continuous Flow: Industrial synthesis may employ continuous flow reactors for better control and scalability.

- Protection/Deprotection: Protecting groups (e.g., Boc) on piperidine nitrogen may be used to prevent side reactions during multi-step synthesis, followed by deprotection in later steps.

Research Findings and Analytical Data

- Yields: Reported yields for nucleophilic substitution steps range from 70% to 90%, while reduction steps typically achieve >90% conversion.

- Purity: Products are purified by recrystallization or chromatography; spectral data (NMR, LC-MS) confirm structure and purity.

- Spectral Characteristics:

- ^1H NMR shows aromatic protons at 7.5–8.2 ppm, piperidine ring protons between 1.0–4.0 ppm.

- LC-MS confirms molecular ion peaks consistent with the target compound.

Análisis De Reacciones Químicas

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide, also known by its CAS number 942474-90-0, is a compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and diverse applications across fields such as medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible activity against various targets in cancer therapy and as an anti-inflammatory agent. Preliminary studies indicate that modifications to this compound can enhance its bioactivity and selectivity against specific cancer cell lines.

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing advanced materials such as polymers and nanocomposites. Its functional groups allow for further modifications that can impart desirable properties such as increased thermal stability or enhanced mechanical strength.

Environmental Studies

Research has also explored the compound's utility in environmental applications, particularly in the remediation of contaminated water sources. Its ability to interact with various pollutants makes it a candidate for developing adsorbents or catalysts for degrading hazardous substances.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of derivatives of this compound. The results demonstrated that certain modifications led to increased apoptosis in breast cancer cells, suggesting that this compound could serve as a lead structure for new anticancer drugs.

Case Study 2: Polymer Synthesis

Another research project focused on using this compound in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices improved their mechanical properties while maintaining biodegradability, making them suitable for various applications in packaging and biomedical fields.

Case Study 3: Water Remediation

A recent environmental study investigated the use of this compound in removing heavy metals from wastewater. The findings indicated that modified forms of this compound exhibited high adsorption capacities for lead and cadmium ions, highlighting its potential in environmental cleanup efforts.

Mecanismo De Acción

The mechanism of action of 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target protein being studied. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the main compound may enhance reactivity but reduce metabolic stability compared to halogenated analogs (e.g., chlorine in ).

- Heterocyclic Systems: Oxazole (), indole (), and thieno-pyrimidin () substituents improve target engagement in viral or enzymatic systems.

- Synthetic Yields : Yields vary widely (10–80%), influenced by steric hindrance and coupling efficiency .

Table 2: Pharmacological Profiles

Key Observations :

- Antiviral Potency : Substitutions like naphthyl () or pyridyl () improve viral entry inhibition, whereas nitro groups (main compound) remain unexplored in this context.

- Enzyme Inhibition : Carboxamide derivatives with fluorobenzyl () or chlorophenyl () groups show enhanced binding to proteases or kinases.

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties

Actividad Biológica

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide, a compound with the molecular formula C₁₂H₁₆N₄O₃, has garnered attention for its diverse biological activities, particularly in oncology and virology. This article explores its mechanisms of action, potential therapeutic applications, and findings from recent research studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a nitrophenyl group. These functional groups contribute significantly to its chemical reactivity and biological interactions. The molecular weight of the compound is approximately 264.28 g/mol, which supports its solubility and interaction with various biological targets.

1. Inhibition of PARP-1

One of the primary biological activities of this compound is its ability to inhibit the enzyme PARP-1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms within cells. This inhibition can enhance the susceptibility of cancer cells to chemotherapy by preventing effective DNA repair, leading to increased cell death in malignant tissues.

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against human coronaviruses, including variants of SARS-CoV-2. In vitro studies demonstrated that it exhibits activity against several strains, including α-coronavirus NL63 and β-coronaviruses OC43, as well as the alpha and delta variants of SARS-CoV-2. The mechanism appears to involve direct interaction with viral proteins, inhibiting their function and thereby reducing viral replication.

In Vitro Studies

Recent studies have utilized various cell lines to assess the efficacy of this compound:

- Anticancer Activity : The compound was tested against several cancer cell lines, showing promising results with IC50 values indicating significant antiproliferative effects. For instance, it demonstrated notable activity against breast cancer cell lines such as MDA-MB-231 .

- Antiviral Efficacy : In assays against SARS-CoV-2 variants, the compound inhibited viral replication at micromolar concentrations, suggesting potential as a therapeutic agent in treating COVID-19 .

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various piperidine derivatives, including this compound. The research emphasized its role as a potential lead compound in drug discovery for both cancer therapy and antiviral applications .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other piperidine derivatives. Below is a comparative table highlighting its characteristics alongside structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Aminophenyl)piperidine-4-carboxamide | Similar piperidine structure | Lacks nitro substitution |

| 1-(3-Nitrophenyl)piperidine-4-carboxamide | Nitro substitution at a different position | Different biological activity profile |

| 1-(2-Aminophenyl)piperidine-4-carboxamide | Amino substitution at ortho position | May exhibit different binding properties |

Q & A

Q. What are the standard synthetic protocols for 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling reactions between 4-amino-2-nitrophenyl derivatives and piperidine-4-carboxamide precursors. A common approach is to use carbodiimide-mediated amidation under anhydrous conditions (e.g., DCM as solvent). To ensure purity (>95%):

- Purify via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane).

- Confirm purity via HPLC with UV detection at λ = 254 nm.

- Characterize intermediates (e.g., nitro precursors) using FT-IR to monitor functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. For example, the piperidine ring protons appear as multiplet clusters between δ 1.5–3.5 ppm, while aromatic protons (nitrophenyl group) resonate at δ 6.5–8.5 ppm .

- X-ray crystallography : Resolve molecular geometry (e.g., bond angles, torsion angles) using single-crystal diffraction (e.g., Mo-Kα radiation, R-factor < 0.06). Compare with COD entries (e.g., COD ID 2230670 for analogous structures) .

- Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Apply a 2³ factorial design to evaluate three variables: temperature (X₁), catalyst loading (X₂), and reaction time (X₃).

- Define levels: X₁ (25°C, 50°C), X₂ (5 mol%, 10 mol%), X₃ (12 h, 24 h).

- Use ANOVA to identify significant factors affecting yield. For example, a study on similar piperidine derivatives found temperature and catalyst loading contributed >80% to variance .

- Validate optimized conditions (e.g., 50°C, 7.5 mol%, 18 h) via triplicate runs, achieving >90% yield .

Q. How can computational models (e.g., DFT, QM/MM) predict reactivity or stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity. For nitroaryl-piperidine systems, the LUMO often localizes on the nitro group, making it reactive toward nucleophiles .

- Reaction path search : Use software like GRRM to identify transition states and intermediates. For example, ICReDD’s quantum-chemical workflows reduced optimization time for analogous reactions by 40% .

- Compare computed NMR shifts (e.g., GIAO method) with experimental data to validate conformational stability .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or split signals)?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 298–343 K) to detect conformational exchange. Splitting in piperidine signals may indicate chair-flip kinetics .

- NOESY/ROESY : Identify through-space correlations to distinguish axial/equatorial substituents. For example, a 4-carboxamide group may exhibit NOE between NH and adjacent piperidine protons .

- Re-crystallize in alternative solvents (e.g., DMSO vs. chloroform) to isolate polymorphs and reacquire XRD data .

Q. What safety protocols are critical during synthesis and handling of nitroaromatic intermediates?

Methodological Answer:

- Explosivity risk : Avoid grinding dry nitroaromatic intermediates; handle as wet slurries. Use blast shields for reactions above 100°C .

- Toxicity mitigation : Use fume hoods with HEPA filters and PPE (nitrile gloves, lab coats). Monitor airborne particulates via OSHA Method PV2120 .

- Waste disposal : Quench nitro groups with 10% aqueous NaHSO₃ before disposal .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.